molecular formula C25H26N4O7 B574603 Benzamide,  3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-6-(methylamino)-2,4-dioxo-1-phenyl-3-propyl-5-p CAS No. 176378-94-2

Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-6-(methylamino)-2,4-dioxo-1-phenyl-3-propyl-5-p

Cat. No.: B574603
CAS No.: 176378-94-2
M. Wt: 494.5 g/mol
InChI Key: UTYNLVOSBYIVFX-UHFFFAOYSA-N
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Description

Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-6-(methylamino)-2,4-dioxo-1-phenyl-3-propyl-5-p] is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-6-(methylamino)-2,4-dioxo-1-phenyl-3-propyl-5-p] involves multiple steps, including the formation of the benzamide core and the introduction of acetyloxy and methylamino groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-6-(methylamino)-2,4-dioxo-1-phenyl-3-propyl-5-p] can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-6-(methylamino)-2,4-dioxo-1-phenyl-3-propyl-5-p] has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-6-(methylamino)-2,4-dioxo-1-phenyl-3-propyl-5-p] involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-6-(methylamino)-2,4-dioxo-1-phenyl-3-propyl-5-p] include other benzamide derivatives and compounds with similar functional groups, such as:

  • Benzamide
  • N-methylbenzamide
  • 3,5-diacetoxybenzamide

Uniqueness

What sets Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-6-(methylamino)-2,4-dioxo-1-phenyl-3-propyl-5-p] apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

176378-94-2

Molecular Formula

C25H26N4O7

Molecular Weight

494.5 g/mol

IUPAC Name

[3-acetyloxy-5-[[6-(methylamino)-2,4-dioxo-1-phenyl-3-propylpyrimidin-5-yl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C25H26N4O7/c1-5-11-28-24(33)21(22(26-4)29(25(28)34)18-9-7-6-8-10-18)27-23(32)17-12-19(35-15(2)30)14-20(13-17)36-16(3)31/h6-10,12-14,26H,5,11H2,1-4H3,(H,27,32)

InChI Key

UTYNLVOSBYIVFX-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)NC)NC(=O)C3=CC(=CC(=C3)OC(=O)C)OC(=O)C

Canonical SMILES

CCCN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)NC)NC(=O)C3=CC(=CC(=C3)OC(=O)C)OC(=O)C

Synonyms

Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-6-(methylamino)-2,4-dioxo-1-phenyl-3-propyl-5-pyrimidinyl]-

Origin of Product

United States

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